2-Chloroethenyl dichloroacetate
Description
2-Chloroethenyl dichloroacetate is a synthetic organochlorine compound characterized by a dichloroacetate ester group linked to a 2-chloroethenyl moiety. The chloroethenyl substituent may confer distinct physicochemical properties, influencing reactivity, stability, and biological interactions compared to simpler dichloroacetate esters.
Properties
CAS No. |
89519-85-7 |
|---|---|
Molecular Formula |
C4H3Cl3O2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
2-chloroethenyl 2,2-dichloroacetate |
InChI |
InChI=1S/C4H3Cl3O2/c5-1-2-9-4(8)3(6)7/h1-3H |
InChI Key |
UTIJDWKYFKHZKX-UHFFFAOYSA-N |
Canonical SMILES |
C(=CCl)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethenyl dichloroacetate typically involves the reaction of dichloroacetic acid with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process generally involves the use of a catalyst and may require specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Chloroethenyl dichloroacetate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethenyl dichloroacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroethenyl dichloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to alter metabolic pathways in cancer cells
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloroethenyl dichloroacetate involves its interaction with specific molecular targets and pathways. One of the primary targets is the enzyme pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism. By inhibiting PDK, the compound shifts the metabolic balance from glycolysis to oxidative phosphorylation, leading to increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Dichloroacetate Esters and Derivatives
Sodium Dichloroacetate (Na-DCA)
- Structure : Ionic form of dichloroacetic acid (DCA).
- Molecular Formula : C₂HCl₂NaO₂ ().
- Key Properties : pKa = 1.48 (ionizes in aqueous solutions); used to activate pyruvate dehydrogenase, reducing lactate levels ().
- Applications : Anticancer therapy via metabolic reprogramming ().
- Toxicity : Oral LD₅₀ in mice = 32.1 mmol/kg; chronic use linked to neurotoxicity but well-tolerated in clinical trials ().
Methyl Dichloroacetate
- Structure : Methyl ester of DCA.
- Reactivity : Rate coefficient with Cl atoms = $3.31 \times 10^{-13}$ cm³/molecule/s, reduced by steric hindrance compared to methyl chloroacetate ($8.5 \times 10^{-13}$) ().
- Applications : Intermediate in organic synthesis ().
Ethyl Dichloroacetate
Chloroacetate Esters
2-Chloroethyl Acetate
- Molecular Formula : C₄H₇ClO₂; molecular weight = 122.55 g/mol ().
- Applications : Solvent or intermediate in fine chemicals.
- Toxicity: Limited data, but chloroacetates generally exhibit higher acute toxicity than dichloroacetates ().
2-Ethylhexyl Chloroacetate
Comparative Data Table
*Hypothetical structure based on nomenclature.
Key Research Findings
Reactivity Trends :
- The addition of chlorine atoms or bulky substituents (e.g., chloroethenyl) reduces reaction rates with atmospheric Cl atoms due to steric and electronic effects (). Methyl dichloroacetate’s rate coefficient is threefold lower than methyl chloroacetate’s, highlighting the impact of substituents .
Metabolic and Toxicological Profiles :
- Dichloroacetate derivatives exhibit lower acute toxicity (higher LD₅₀) compared to chloroacetates like 2-chloropropionate (LD₅₀ = 15.4 mmol/kg) .
- Chronic dichloroacetate exposure causes neurotoxicity and testicular degeneration in rodents, suggesting similar risks for esters metabolized to DCA .
Therapeutic Potential: Sodium dichloroacetate’s antitumor effects stem from PDK inhibition, normalizing cancer cell metabolism . Ester derivatives like 2-chloroethenyl dichloroacetate could enhance bioavailability or target specificity as prodrugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
